Chlorbenzuron

Vue d'ensemble

Description

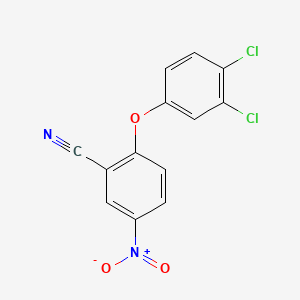

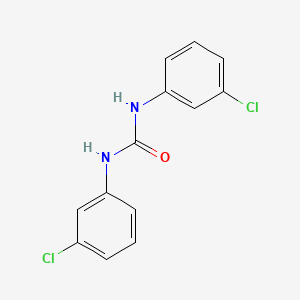

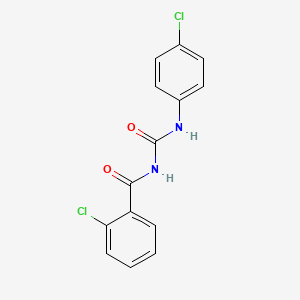

Chlorbenzuron is a benzoylurea insecticide . It is chemically known as 2-chloro-N-[(chlorophenyl) carbmoyl]benzamide . It has the molecular formula C14H10Cl2N2O2 . It is an odourless white solid .

Molecular Structure Analysis

The molecular structure of this compound is based on its chemical formula C14H10Cl2N2O2 . The molecular weight is 309.147 g/mol .Chemical Reactions Analysis

This compound is stable under normal conditions but can decompose in the presence of alkali or strong acid . It is insoluble in water but soluble in organic solvents like N, n-dimethyl formamide, pyrrole, and acetone .Physical And Chemical Properties Analysis

This compound is an odourless white solid with a melting point of 190-201°C . It is insoluble in water but soluble in certain organic solvents . Its original solubility in acetone is 10g/L .Applications De Recherche Scientifique

Contrôle des ravageurs agricoles

Le Chlorbenzuron est principalement utilisé comme régulateur de croissance des insectes en agriculture. Il interfère avec la synthèse de la chitine, qui est essentielle pour les exosquelettes des insectes. Cette perturbation contrôle efficacement les populations de ravageurs en empêchant les larves de se développer jusqu'au stade adulte {svg_1} {svg_2}. Il est particulièrement efficace contre un large éventail de ravageurs lépidoptères, qui sont connus pour causer des dommages importants aux cultures {svg_3}.

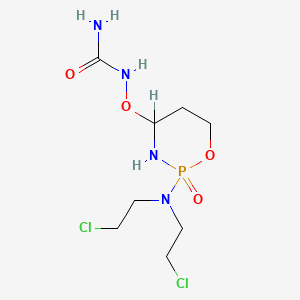

Analyse de la sécurité alimentaire

Dans le contexte de la sécurité alimentaire, le this compound est surveillé dans divers produits alimentaires afin de garantir que les niveaux de résidus respectent les normes de sécurité établies. Des méthodes analytiques avancées comme la chromatographie liquide couplée à la spectrométrie de masse en tandem (LC-MS/MS) sont utilisées pour détecter et quantifier la présence de this compound dans les produits comestibles tels que les fruits, assurant ainsi la sécurité des consommateurs {svg_4}.

Surveillance environnementale

Les études environnementales utilisent le this compound pour évaluer l'impact de l'utilisation des pesticides sur les écosystèmes. Des recherches ont été menées pour comprendre son comportement dans le sol et sa dynamique de dégradation, ce qui est crucial pour évaluer les risques environnementaux associés à son utilisation en agriculture {svg_5}.

Études d'évaluation des risques

Le this compound fait également l'objet d'études d'évaluation des risques où ses comportements de résidus dans les produits agricoles sont analysés. Ces études aident à comprendre les risques potentiels pour la santé des consommateurs et à fixer des limites maximales de résidus (LMR) pour une consommation sûre {svg_6}.

Recherche sur la formulation des pesticides

Le composé est étudié pour son efficacité lorsqu'il est utilisé en combinaison avec d'autres pesticides. La recherche sur les effets synergiques du this compound avec d'autres ingrédients actifs peut conduire au développement de formulations de pesticides plus efficaces {svg_7}.

Études d'impact sur la santé des abeilles

Compte tenu de l'importance des abeilles dans la pollinisation, l'impact du this compound sur la santé des abeilles est un domaine d'étude crucial. La recherche sur les résidus de this compound dans le pollen d'abeille aide à évaluer les risques pour les populations d'abeilles et informe les directives pour l'application des pesticides dans les zones où les abeilles sont actives {svg_8}.

Mécanisme D'action

Target of Action

Chlorbenzuron, also known as 2-Chloro-N-((4-chlorophenyl)carbamoyl)benzamide or Chlorobenzuron, is a type of benzoylphenylureas (BPUs) that primarily targets the chitin biosynthesis in insects . Chitin is a crucial component of the insect cuticle, and its biosynthesis is essential for the insect’s growth and development .

Mode of Action

This compound acts as a chitin synthesis inhibitor (CSI). It interferes with the activity of chitin synthase, an enzyme crucial for chitin biosynthesis . This interference leads to a decrease in chitin production, causing molting failure, developmental malformation, and ultimately, the death of the insect .

Biochemical Pathways

This compound affects several biochemical pathways in insects. It disrupts the insect cuticle biosynthesis and detoxification metabolism . Additionally, it has been found to interfere with glycolysis and energy metabolism in insects . This compound enhances the enzyme activities and mRNA expressions of hexokinase (HK), phosphofructokinase (PFK), and pyruvate kinase (PK), leading to increased glycolytic flux .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is also stable under normal storage conditions and resistant to light and heat .

Result of Action

The primary result of this compound’s action is the impairment of molting and decrease in chitin in insects, leading to their death . It also causes growth arrest in insects by interfering with glycolysis and energy metabolism . The compound significantly decreases carbohydrate levels, adenosine triphosphate (ATP), and pyruvic acid (PA) in insects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it can evaporate when exposed to air and can move through the ground to enter groundwater . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Chlorbenzuron plays a significant role in biochemical reactions, particularly in inhibiting the synthesis of chitin, an essential component of the exoskeletons of insects. This inhibition disrupts the molting process, leading to the death of the insect. This compound interacts with enzymes such as chitin synthase, which is crucial for chitin production. By binding to this enzyme, this compound effectively halts the polymerization of N-acetylglucosamine, the building block of chitin .

Cellular Effects

This compound affects various types of cells, particularly those involved in the growth and development of insects. It influences cell function by disrupting cell signaling pathways related to molting and development. This disruption leads to altered gene expression and metabolic processes within the cells. For instance, the inhibition of chitin synthesis affects the structural integrity of cells, leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of chitin synthase, thereby inhibiting its activity. This binding prevents the enzyme from catalyzing the polymerization of N-acetylglucosamine into chitin. Additionally, this compound may induce changes in gene expression related to chitin synthesis and other metabolic pathways, further amplifying its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal conditions but can degrade in the presence of strong acids or bases. Long-term exposure to this compound in in vitro and in vivo studies has shown persistent inhibition of chitin synthesis, leading to prolonged effects on cellular function and insect development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits chitin synthesis without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including disruption of other metabolic processes and potential adverse effects on non-target organisms .

Metabolic Pathways

This compound is involved in metabolic pathways related to chitin synthesis. It interacts with enzymes such as chitin synthase and may also affect other enzymes involved in the metabolism of carbohydrates and proteins. These interactions can lead to changes in metabolic flux and metabolite levels, further influencing the overall metabolic state of the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its overall efficacy and potential toxicity .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with chitin synthase and other related enzymes. The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its inhibitory effects on chitin synthesis .

Propriétés

IUPAC Name |

2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSCQJTUAKNUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205795 | |

| Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57160-47-1 | |

| Record name | Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057160471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Chlorbenzuron as an insecticide?

A1: this compound belongs to the benzoylurea (BPU) class of insecticides. It primarily acts by disrupting the formation of chitin, a crucial component of insect exoskeletons. [] While the exact mechanism remains elusive, research suggests that BPUs may interfere with multiple steps in chitin synthesis, ultimately leading to molting impairments and death. []

Q2: How does this compound impact insect cuticle development on a molecular level?

A2: Transcriptomic and proteomic analyses on this compound-treated Hyphantria cunea larvae revealed significant changes in the expression of genes and proteins involved in cuticle biosynthesis. [] These findings suggest that this compound disrupts the normal expression patterns of genes and proteins essential for chitin production and cuticle formation. []

Q3: What are the downstream effects of this compound treatment on insect physiology?

A3: By disrupting chitin synthesis, this compound primarily causes abortive molting in insects. [] This means insects are unable to shed their old exoskeletons and develop properly, ultimately leading to death. [] Studies on Hyphantria cunea also showed a decrease in chitin content following this compound exposure. []

Q4: Does this compound exhibit any ovicidal activity?

A4: Yes, studies have shown that this compound can negatively affect insect eggs. Research on the oak longhorn beetle (Massicus raddei) demonstrated that treating adults with this compound significantly reduced egg hatching rates. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. For this information, it is recommended to consult resources like PubChem or pesticide databases.

Q6: Can this compound be effectively encapsulated for controlled release applications?

A6: Yes, this compound has been successfully encapsulated into microcapsules using natural chitosan and sodium alginate through a Layer-by-Layer self-assembly method. [] This encapsulation technique has the potential to improve the stability and environmental compatibility of this compound. []

Q7: Are there any known synergistic effects of this compound with other insecticides?

A7: Yes, this compound has demonstrated synergistic effects when combined with other insecticides. For example, a mixture of this compound and Abamectin exhibited enhanced control of Dendrolimus punctatus compared to either insecticide alone. [, , ] Additionally, this compound combined with Bacillus thuringiensis (Bt) showed increased toxicity and faster killing of Hyphantria cunea larvae compared to either agent alone. []

Q8: Which insect pests are effectively controlled by this compound?

A8: Research indicates that this compound is effective against a range of insect pests, including:

- Plutella xylostella (Diamondback moth) []

- Lyonetia clerkella (Peach leafminer) []

- Dendrolimus punctatus (Pine caterpillar) [, , ]

- Brontispa longissima (Coconut hispine) []

- Hyphantria cunea (Fall webworm) [, , ]

- Carposina nipponensis (Peach fruit moth) [, ]

- Pristiphora erichsonii (Larch sawfly) []

- Apocheima cinerarius (Poplar looper) []

- Malacosoma neustria testacea (Lackey moth) []

- Agrilus lewisiellus (Walnut bronze borer) []

- Plecoptera oculata []

- Ezythmneura apicahs (Grape Spot Leafhopper) []

- Massicus raddei (Oak longhorn beetle) []

- Pissodes validirostris []

Q9: What are the typical application methods for this compound in pest control?

A9: this compound is typically applied as a spray, either through conventional methods or aerial spraying. [, , , , ] It has been formulated as a suspension concentrate (SC), wettable powder (WP), and emulsifiable powder (EP) for different application needs. [, , , , ]

Q10: Is there evidence of resistance development to this compound in insect populations?

A10: Yes, some studies indicate emerging resistance to this compound. For instance, apple leafminer (Lithocolletis ringoniella) populations collected from different orchards in Shandong Province showed varying susceptibility levels to this compound. [] Notably, the Wendeng population exhibited a 70.34-fold resistance compared to the susceptible strain. []

Q11: How does this compound compare in toxicity to beneficial insects like Coccinella septempunctata (Seven-spotted ladybug)?

A11: Studies show that this compound is relatively safe for Coccinella septempunctata. Its toxicity to this beneficial predator is classified as low compared to insecticides like alpha-cypermethrin and phoxim. []

Q12: What analytical techniques are commonly used for the detection and quantification of this compound residues?

A12: Several analytical methods have been employed for this compound analysis, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)